Cortexolone 17alpha-propionate

描述

Cortexolone 17alpha-propionate, also known as Clascoterone, is a novel antagonist of androgen receptors . It is used for the topical treatment of acne vulgaris in patients 12 years of age and older . It works by competing with androgens for binding to androgen receptors, thereby blocking the androgen receptor signaling cascades that promote acne pathogenesis .

Synthesis Analysis

The synthesis of Cortexolone 17alpha-propionate involves a hydrolysis reaction of an ortho-ester in the presence of a dilute solution of acetic acid . The process also yields a hydrated crystalline form of Cortexolone 17alpha-propionate .

Molecular Structure Analysis

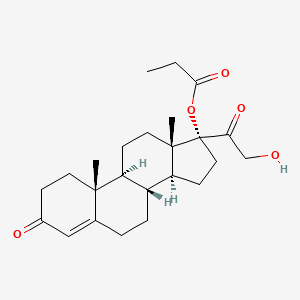

The molecular formula of Cortexolone 17alpha-propionate is C24H34O5 . Its average mass is 402.524 Da and its monoisotopic mass is 402.240631 Da . It has 6 defined stereocenters .

Chemical Reactions Analysis

A full conformational characterization of Cortexolone 17alpha-propionate was realized through theoretical calculations at the B3LYP/6-31G (d) level .

Physical And Chemical Properties Analysis

The density of Cortexolone 17alpha-propionate is 1.2±0.1 g/cm3 . Its boiling point is 538.9±50.0 °C at 760 mmHg . The vapor pressure is 0.0±3.3 mmHg at 25°C . The enthalpy of vaporization is 93.9±6.0 kJ/mol . The flash point is 179.3±23.6 °C . The index of refraction is 1.555 .

科学研究应用

Antiandrogenic Properties

- Conformational Characterization : Cortexolone 17α-propionate has been characterized for its structural properties and biological profile compared to other steroidal androgens and antiandrogens. This characterization was done using theoretical calculations and high-field NMR analyses, demonstrating how different functional groups in its structure influence its biological activity (Ferraboschi et al., 2014).

Applications in Dermatology

- Androgen-Related Skin Disorders : It is under investigation for treating skin diseases associated with androgenic pathway alterations. Clascoterone inhibits androgen-regulated lipid and inflammatory cytokine production, making it a candidate for acne treatment (Rosette et al., 2019).

- Androgenetic Alopecia : Clascoterone is being studied for its potential use in treating androgenetic alopecia. It has shown efficacy in inhibiting androgen receptor-regulated transcription and IL-6 synthesis from DHT-stimulated primary cultures of human scalp dermal papilla cells, indicating its potential as a topical antiandrogen for this condition (Rosette et al., 2019).

Pharmacokinetics and Safety

- Pharmacokinetics and Tolerability : The pharmacokinetic profile, safety, and tolerability of clascoterone have been assessed in subjects with acne vulgaris. The study evaluated its systemic absorption and potential adrenal suppression, confirming its safety and tolerability for topical use (Mazzetti et al., 2019).

Solid State Characterization

- Spectroscopic Characterization : Detailed spectroscopic methods have been used to characterize the solid-state forms of cortexolone 17α-propionate. This research is crucial for understanding its structural properties and developing a standardized production process (Ferraboschi et al., 2017).

Potential Anticancer Applications

- Anticancer Potential : Research suggests that cortexolone derivatives like CB-03–10 might have potential as anticancer agents, particularly for tumors that have acquired resistance to AR blockade. These compounds exhibit AR/GR antagonist activities without significant agonist activities (Rosette et al., 2020).

Novel Treatment for Hair Loss

- Treatment for Androgenetic Alopecia : Studies suggest that clascoterone may be effective in treating androgen-mediated hair loss in conditions like androgenetic alopecia. Its mechanism involves antagonizing DHT through competitive binding with cytoplasmic androgen receptors (Sun & Sebaratnam, 2020).

安全和危害

The primary safety endpoints of Cortexolone 17alpha-propionate include hypothalamic-pituitary-adrenal (HPA) axis response to cosyntropin via a Cosyntropin Stimulation Test (CST) upon screening (day 1) and at day 14 . HPA axis suppression was defined as a post-stimulation serum cortisol level <18 μg/dL at day 14 .

未来方向

Clinical studies of a different formulation of Cortexolone 17alpha-propionate (a solution containing a higher concentration of the drug) for the treatment of androgenetic alopecia are underway in Germany and the USA . This drug is being developed as a topical cream and solution by Cassiopea (a spin-out company of Cosmo Pharmaceuticals) for the treatment of androgen-dependent skin disorders, including androgenetic alopecia and acne vulgaris .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNHMOZDMYNCPO-PDUMRIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471883 | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cortexolone 17alpha-propionate | |

CAS RN |

19608-29-8 | |

| Record name | 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19608-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clascoterone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLASCOTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R,3R)-2,3-diphenylcyclopropyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1669073.png)